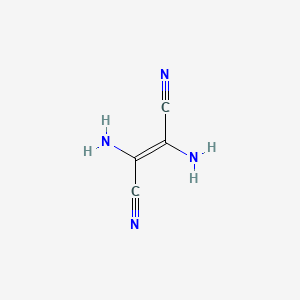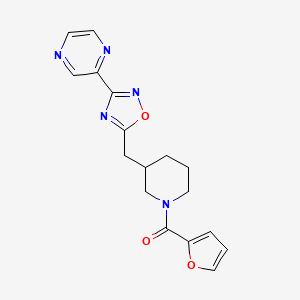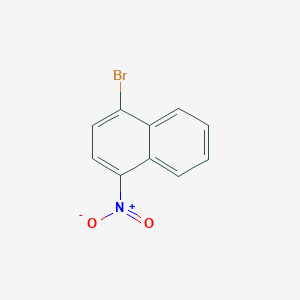
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide, also known as MOPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a pyrazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is not fully understood, but it has been suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to bind to metal ions, which may contribute to its potential applications in material science.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. This compound has also been found to bind to metal ions, which may contribute to its potential applications in material science. In vivo studies have not been conducted, so the physiological effects of this compound are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used as a building block for the synthesis of MOFs, which have potential applications in gas storage and separation. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, in vivo studies have not been conducted, so the physiological effects of this compound are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide. One direction is to conduct in vivo studies to determine the physiological effects of this compound. Another direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective anticancer agents. Additionally, further research on the potential applications of this compound in material science, such as in the synthesis of MOFs, may lead to the development of new materials with useful properties. Finally, the use of this compound as a derivatization reagent for the analysis of amino acids and peptides by LC-MS may also be further investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has potential applications as an anticancer agent, as a building block for the synthesis of MOFs, and as a derivatization reagent for the analysis of amino acids and peptides by LC-MS. Further research is needed to fully understand the potential applications of this compound in these fields.
Synthesemethoden
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can be synthesized using different methods, including a one-pot reaction of 2-chloropyrazine, 2-hydroxymethyltetrahydrofuran, and methylamine hydrochloride. Another method involves the reaction of 2-chloropyrazine with oxolane-2-carbaldehyde in the presence of sodium hydride and then reacting the resulting compound with methylamine hydrochloride. The purity and yield of this compound can be improved by recrystallization using solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a derivatization reagent for the analysis of amino acids and peptides by liquid chromatography-mass spectrometry (LC-MS).
Eigenschaften
IUPAC Name |
6-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-12-7-10(14-8)11(15)13-6-9-3-2-4-16-9/h5,7,9H,2-4,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGONRBQFIMPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2987651.png)
![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)
![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2987655.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2987659.png)
![N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2987660.png)



![[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2987669.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide](/img/structure/B2987672.png)
![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B2987673.png)